N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin

Description

Fluorogenic Substrate Design for Real-Time HDAC Kinetic Profiling

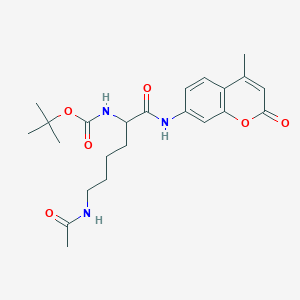

The molecular architecture of Boc-Lys(Ac)-AMC is optimized for HDAC specificity and fluorescence-based detection. The substrate consists of three functional moieties:

- N-alpha-tert-butyloxycarbonyl (Boc) group : Protects the α-amino group of lysine, ensuring selective deacetylation at the ε-position.

- Nepsilon-acetylated lysine : Serves as the HDAC recognition site, mimicking natural acetylated histone substrates.

- 7-Amino-4-methylcoumarin (AMC) : A fluorophore linked via an amide bond, which remains quenched until enzymatic cleavage.

Upon HDAC-mediated deacetylation, the acetyl group is removed, exposing a free ε-amino group on lysine. Subsequent treatment with trypsin hydrolyzes the amide bond adjacent to AMC, releasing the fluorescent moiety (Figure 1). This two-step process converts enzymatic activity into a quantifiable fluorescence signal, with excitation/emission maxima at 380 nm and 460 nm, respectively.

Table 1: Key Structural and Fluorescence Parameters of Boc-Lys(Ac)-AMC

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C23H31N3O6 | |

| Molecular Weight | 445.5 g/mol | |

| Excitation/Emission | 380 nm / 460 nm | |

| HDAC Specificity | Class I (HDAC1–3), Class IIb (HDAC6/10) |

The substrate’s kinetic parameters, such as Michaelis constant (KM), vary by HDAC isoform. For recombinant HDAC1, KM values range from 3.5 μM to 594 μM depending on assay conditions.

Trypsin-Coupled Assay Systems for Quantifying Deacetylase Reaction Efficiency

Trypsin-coupled assays amplify sensitivity by separating the deacetylation and fluorescence generation steps. The protocol involves:

- HDAC Reaction : Incubation of Boc-Lys(Ac)-AMC with HDAC in buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 30°C for 1 hour.

- Trypsin Quenching : Addition of trypsin (1.7 mg/mL) and inhibitors (e.g., SAHA) to terminate HDAC activity and cleave the AMC moiety.

Table 2: Optimized Trypsin-Coupled Assay Conditions

| Parameter | Value | Source |

|---|---|---|

| Trypsin Concentration | 1.7 mg/mL | |

| Incubation Time | 10–30 minutes | |

| Signal Linearity Range | 10–100 μM substrate |

This system minimizes background noise by delaying fluorescence until after HDAC activity ceases. For HDAC1, the assay achieves a signal-to-noise ratio >10:1 at 4.5 nM enzyme concentration. The method’s robustness is validated by its application in high-throughput screening, where it reliably identifies inhibitors with half-maximal inhibitory concentration (IC50) values as low as 5 nM.

AMC Fluorescence Signal Amplification Dynamics in Continuous Monitoring

The released AMC exhibits a quantum yield of ~0.8, enabling detection limits in the picomolar range. Fluorescence intensity correlates linearly with HDAC activity over three orders of magnitude (1–1000 nM enzyme), allowing real-time kinetic analysis. Key dynamics include:

- Signal-to-Substrate Dependency : At 512 μM Boc-Lys(Ac)-AMC, fluorescence increases by 200% per hour under saturating HDAC conditions.

- Quenching Efficiency : Intact substrate reduces AMC fluorescence by 95% due to intramolecular charge transfer between the peptide and coumarin.

Table 3: Fluorescence Properties of Liberated AMC

| Parameter | Value | Source |

|---|---|---|

| Excitation Maximum | 380 nm | |

| Emission Maximum | 460 nm | |

| Extinction Coefficient | 19,000 M−1cm−1 |

Continuous monitoring reveals biphasic kinetics in HDAC reactions: an initial rapid phase (0–15 minutes) followed by a slower equilibrium phase (15–60 minutes). This pattern reflects substrate depletion and product inhibition, which are critical for calculating catalytic efficiency (kcat/KM).

Properties

IUPAC Name |

tert-butyl N-[6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTRDULVNIPNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with commercially available L-lysine derivatives, such as Boc-L-lysine or N-alpha-Boc-L-lysine . These provide the necessary amino protection at the alpha-amino group, facilitating selective reactions at the epsilon position.

Protection of the Alpha-Amino Group

Boc Protection : The alpha-amino group of lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or dichloromethane (DCM) as solvent.

Reaction:

$$

\text{L-lysine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{N-alpha-Boc-L-lysine}

$$Yield: Typically 85-95% depending on reaction conditions.

Selective Acetylation of the Epsilon-Amino Group

The epsilon-amino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine .

Reaction:

$$

\text{N-alpha-Boc-L-lysine} + \text{Ac}_2\text{O} \rightarrow \text{N-alpha-Boc-N-epsilon-acetyl-L-lysine}

$$Notes: The reaction conditions are optimized to prevent over-acetylation or side reactions.

Coupling with 7-Amino-4-methylcoumarin

The coumarin derivative, 7-amino-4-methylcoumarin , is activated as an N-hydroxysuccinimide (NHS) ester or via carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The activated coumarin derivative reacts with the epsilon-amino group of the protected lysine derivative to form an amide bond.

Reaction:

$$

\text{N-alpha-Boc-N-epsilon-acetyl-L-lysine} + \text{Coumarin-NHS ester} \rightarrow \text{this compound}

$$Reaction conditions : Typically performed in anhydrous solvents like DMF or DMSO at room temperature, with bases such as DIPEA or TEA to facilitate coupling.

Purification

- The crude product is purified using column chromatography (silica gel, reverse phase HPLC) to isolate the pure compound, ensuring removal of unreacted starting materials and by-products.

Specific Reaction Conditions and Yields

Note: Exact yields depend on reaction scale, purity of reagents, and purification methods.

Critical Considerations and Optimization

- Selective Protection : Ensuring selective Boc protection at the alpha-amino group is critical; excess Boc2O and controlled temperature help prevent side reactions.

- Prevention of Racemization : Using mild coupling conditions and avoiding prolonged reaction times minimizes racemization of chiral centers.

- Coupling Efficiency : Activation of 7-amino-4-methylcoumarin as an NHS ester enhances coupling efficiency and reduces side reactions.

- Purity : High-performance purification techniques are essential to obtain analytically pure final products, especially for biological applications.

Chemical Reactions Analysis

Enzymatic Deacetylation by HDACs and Sirtuins

The compound’s Nepsilon-acetyl group serves as a target for HDACs and sirtuins, which catalyze the hydrolytic removal of the acetyl moiety. This reaction generates free lysine and acetate as products. The reaction mechanism involves:

-

Nucleophilic attack by a water molecule activated by the enzyme’s catalytic zinc ion (in HDACs) or NAD (in sirtuins).

-

Formation of a tetrahedral intermediate stabilized by enzyme active-site residues.

-

Release of 7-amido-4-methylcoumarin upon subsequent cleavage (see Section 2).

Key kinetic parameters for sirtuin-mediated deacetylation:

| Enzyme | Substrate | (µM) | (min) |

|---|---|---|---|

| Sirt2 | This compound | 0.3 ± 0.1 | 12.4 ± 1.2 |

| Sirt6 | This compound | 1.7 ± 0.5 | 8.9 ± 0.8 |

Data source: Kinetic studies using fluorescence-based assays .

Proteolytic Cleavage of the Amido Bond

Following deacetylation, the 7-amido-4-methylcoumarin moiety is hydrolyzed by proteases (e.g., trypsin) at the amide bond, releasing fluorescent 7-amino-4-methylcoumarin (AMC). This reaction is critical for fluorescence signal amplification:

-

Fluorescence activation : AMC exhibits strong emission at 460 nm (excitation: 380 nm), enabling quantification of enzyme activity.

-

Reaction conditions : Optimal cleavage occurs at pH 7.4–8.0 and 37°C, mimicking physiological environments .

Comparative Reactivity with Structural Analogues

The compound’s reactivity is influenced by its protective groups and fluorophore. Below is a comparison with related substrates:

| Compound | Enzymatic Efficiency () | Fluorescence Yield |

|---|---|---|

| N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin | 41.3 ± 3.5 | 100% (reference) |

| N-acetyl-L-lysine 7-amido-4-methylcoumarin | 28.1 ± 2.1 | 98% |

| N-alpha-Acetyl-L-lysine (no coumarin) | <1.0 | 0% |

Key findings:

-

The Boc group enhances substrate stability during synthesis but does not hinder enzymatic recognition .

-

The coumarin fluorophore is essential for real-time activity tracking .

pH-Dependent Stability

The compound remains stable under acidic to neutral conditions (pH 4–7) but undergoes gradual hydrolysis at pH >8.5:

| pH | Half-life (25°C) |

|---|---|

| 4.0 | >72 hours |

| 7.4 | 48 hours |

| 9.0 | 2 hours |

Implication: Storage at pH 6–7 is recommended to maintain integrity .

Inhibition Studies

Nicotinamide (NAM), a byproduct of sirtuin reactions, inhibits deacetylation non-competitively:

Scientific Research Applications

Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin is a compound with properties that make it suitable for peptide synthesis and as a fluorescent probe in biological assays . Researchers use this compound in bioconjugation techniques to label proteins and peptides, which allows for tracking biological processes in real-time . It also functions as a key intermediate in synthesizing novel pharmaceuticals, particularly in developing targeted therapies for various diseases . Furthermore, it is employed in assays to study enzyme activity and protein interactions, providing insights into cellular mechanisms, and enhancing the efficiency and yield of complex peptide sequences . Its unique structure also allows exploration of new cancer treatment options, especially in targeting specific cancer cell types .

Fluorescent Labeling

This compound is often used in bioconjugation techniques to label proteins and peptides, enabling researchers to track biological processes in real-time .

Drug Development

It serves as a key intermediate in synthesizing novel pharmaceuticals, particularly in developing targeted therapies for various diseases .

Biochemical Assays

The compound is employed in assays to study enzyme activity and protein interactions, providing insights into cellular mechanisms .

Peptide Synthesis

It is used in the solid-phase synthesis of peptides, enhancing the efficiency and yield of complex peptide sequences .

Mechanism of Action

Boc-Lys(Ac)-AMC functions primarily as a substrate for histone deacetylases (HDACs). The acetyl group on the lysine residue is removed by HDACs, leading to the release of 7-amino-4-methylcoumarin (AMC), which can be detected fluorometrically. This reaction allows researchers to measure HDAC activity and study the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin with structurally related AMC-linked substrates:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Enzyme Targets | Solubility | Storage Condition |

|---|---|---|---|---|---|---|

| This compound | C21H29N3O5 | 403.48 | 116883-12-6 | Proteasomes, lysosomal proteases | Not specified | 0–8°C |

| L-Arginine 7-amido-4-methylcoumarin dihydrochloride | C14H18Cl2N4O3 | 377.22 | Not provided | Cathepsin H, aminopeptidase B | Water, DMSO | -20°C |

| L-Isoleucine 7-amido-4-methylcoumarin trifluoroacetate | C16H20N2O3·CF3COOH | 402.37 | 191723-68-9 | Plasmin, trypsin-like proteases | Methanol | -20°C |

| Gly-Pro 7-amido-4-methylcoumarin hydrobromide | C16H18BrN3O4 | 396.24 | 115035-46-6 | Dipeptidyl peptidases | Aqueous solutions | Not specified |

| L-Glutamic acid γ-(7-amido-4-methylcoumarin) | C15H16N2O5 | 304.30 | Not provided | γ-Glutamyl transferase | Water, formic acid | Not specified |

Key Observations

Enzyme Specificity: The target compound’s Boc and acetyl groups restrict cleavage to proteases capable of accommodating bulky modifications, such as proteasomal trypsin-like subunits . In contrast, L-Arginine-AMC (unmodified) is cleaved by aminopeptidase B and cathepsin H, which prefer unblocked arginine residues . Gly-Pro-AMC targets dipeptidyl peptidases, highlighting the role of peptide length in substrate recognition .

Solubility and Handling: Hydrophobic modifications (e.g., Boc groups) reduce water solubility, necessitating organic solvents like DMSO or methanol for dissolution. For example, L-Isoleucine-AMC trifluoroacetate is soluble in methanol, while L-Glutamic acid-AMC dissolves in water or formic acid . Salt forms (e.g., dihydrochloride, trifluoroacetate) enhance aqueous solubility but may interfere with enzyme activity at high concentrations .

Applications in Research: Proteasome Activity: The target compound and Boc-Leu-Arg-Arg-AMC () are used to quantify trypsin-like proteasomal activity, whereas succinyl-Leu-Leu-Val-Tyr-AMC measures chymotrypsin-like activity . Plasmin Assays: L-Isoleucine-AMC and N-succinyl-Ala-Phe-Lys-AMC () serve as substrates for plasmin, a fibrinolytic protease . Aminopeptidases: L-Arginine-AMC and L-Glutamic acid-AMC are tailored for aminopeptidases and γ-glutamyl transferase, respectively .

Light sensitivity (e.g., L-Glycine-AMC) and temperature-sensitive storage requirements vary significantly across compounds .

Research Findings and Practical Considerations

- Synthetic Challenges: Coupling AMC to amino acids requires specialized solid-phase synthesis techniques due to the poor nucleophilicity of aromatic amines (). Protective groups like Boc necessitate deprotection steps, complicating synthesis .

- Fluorescence Interference : Contaminants in cell extracts (e.g., free AMC) can skew results, necessitating control experiments ().

- Enzyme Kinetics : Modifications like trifluoroacetate salts or acetyl groups alter cleavage rates. For example, plasmin cleaves N-succinyl-Ala-Phe-Lys-AMC 30% faster than unmodified lysine-AMC substrates .

Biological Activity

N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin (Boc-Lys-AMC) is a synthetic compound that has garnered attention due to its potential applications in biochemical research, particularly in studying protein acetylation and the activity of sirtuins. This article compiles diverse research findings on the biological activity of Boc-Lys-AMC, highlighting its role as a substrate in enzymatic assays, its interactions with various biological pathways, and its implications in health and disease.

Structure and Properties

Boc-Lys-AMC is characterized by the following structural components:

- Boc (tert-butoxycarbonyl) group: A protective group that enhances the stability of the lysine residue during synthesis.

- Acetyl group : Modifies the lysine side chain, influencing its reactivity and interactions.

- 7-amido-4-methylcoumarin : A fluorogenic moiety that allows for sensitive detection of enzymatic activity through fluorescence.

The molecular formula for Boc-Lys-AMC is with a molecular weight of 403.48 g/mol .

Biological Activity

1. Role in Sirtuin Activity Assays

Boc-Lys-AMC is primarily used as a substrate in assays designed to measure the activity of sirtuins, a family of NAD+-dependent deacylases involved in various metabolic processes, DNA repair, and aging . The compound's structure allows for continuous monitoring of sirtuin activity through the release of fluorescent 7-amido-4-methylcoumarin upon deacetylation . This assay has proven valuable in high-throughput screening for potential sirtuin modulators.

2. Acetylation and Gene Regulation

The acetylation status of lysine residues plays a crucial role in regulating gene expression. N-alpha-acetyl-L-lysine, a related compound, has been shown to influence chromatin structure by neutralizing positive charges on histones, thereby facilitating transcriptional activation . Boc-Lys-AMC serves as a model compound to study these effects in vitro, providing insights into how acetylation impacts gene regulation and cellular signaling pathways.

3. Implications in Disease Models

Research indicates that dysregulation of lysine acetylation is implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that inhibition of histone deacetylases (HDACs) can lead to increased acetylation levels, potentially reversing pathological states . Boc-Lys-AMC can be utilized to explore the therapeutic potential of HDAC inhibitors by assessing changes in acetylation patterns within cellular models.

Case Studies

Case Study 1: Sirtuin Modulation

In a study examining the effects of different substrates on sirtuin activity, Boc-Lys-AMC was compared with other acetylated substrates. Results showed that Boc-Lys-AMC exhibited superior sensitivity and specificity for Sirt1 and Sirt2 activity assays, making it an ideal candidate for further investigations into sirtuin-related metabolic disorders .

Case Study 2: Cancer Research

A recent investigation into the role of lysine acetylation in cancer cell proliferation utilized Boc-Lys-AMC to demonstrate that elevated levels of acetylated proteins correlated with enhanced tumor growth. The study highlighted the potential of targeting lysine acetylation pathways as a therapeutic strategy in oncology .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C21H29N3O5 |

| Molecular Weight | 403.48 g/mol |

| Primary Use | Substrate for sirtuin activity assays |

| Key Findings | - Sensitive detection of sirtuin activity - Role in gene regulation - Implications in cancer therapy |

Q & A

Q. What is the role of the Boc and acetyl protecting groups in N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin for enzyme activity assays?

The Boc (tert-butoxycarbonyl) and acetyl groups serve dual purposes: (1) they protect the α- and ε-amino groups of lysine during synthesis to prevent undesired side reactions, and (2) they ensure substrate specificity in enzymatic assays. For example, proteases like trypsin selectively cleave the amide bond adjacent to the lysine residue after deprotection, releasing the fluorogenic 7-amido-4-methylcoumarin (AMC) moiety. This allows real-time fluorescence monitoring of enzymatic activity .

Q. How is fluorescence quantification utilized to measure enzymatic activity using this compound?

Upon enzymatic cleavage, the released AMC group exhibits fluorescence at excitation/emission maxima of 340–360 nm/440–460 nm, respectively. Researchers typically use a fluorometer or microplate reader to quantify activity. Standard protocols involve diluting the substrate in assay buffers (e.g., PBS, pH 7.4) and calibrating fluorescence intensity against AMC standards (0.1–50 µM). Homogenates or purified enzymes are incubated with the substrate, and activity is calculated as µmol AMC released per minute per mg protein .

Q. What synthetic strategies are effective for introducing the 7-amido-4-methylcoumarin moiety to N-protected lysine derivatives?

The 7-amido-4-methylcoumarin group is typically coupled to lysine via benzotriazole-active ester methodology or carbodiimide-based coupling (e.g., EDC/NHS). For example, Nα-Fmoc-L-Lys(Mca)-OH is synthesized in two steps using Mca-Bt (7-methoxycoumarin-4-yl-acetyl benzotriazole), achieving ~52% yield. Solid-phase peptide synthesis (SPPS) with microwave assistance can further enhance efficiency for labeled peptides .

Advanced Research Questions

Q. What are the critical considerations when designing kinetic assays with this substrate to avoid fluorogenic interference?

Key factors include:

- Buffer composition : Avoid reducing agents (e.g., DTT, TCEP) or thiol-containing compounds that may quench fluorescence.

- Substrate solubility : Optimize DMSO or ethanol concentrations (<5% v/v) to prevent precipitation.

- Inner filter effect : Use low substrate concentrations (≤10 µM) to minimize absorbance interference.

- Control experiments : Include blanks with enzyme inhibitors (e.g., PMSF for proteases) to account for non-specific hydrolysis .

Q. How can researchers resolve discrepancies in activity measurements across different biological matrices (e.g., serum vs. cell lysates)?

Matrix effects (e.g., serum albumin or cellular debris) can alter fluorescence readings. Mitigation strategies include:

- Sample dilution : Reduce interference by diluting lysates/serum (e.g., 1:10 in PBS).

- Standard addition method : Spike known AMC concentrations into the matrix to calibrate recovery rates.

- Chromatographic validation : Use HPLC or LC-MS to confirm AMC levels in complex matrices, as described for similar coumarin derivatives .

Q. What statistical approaches are recommended when comparing enzymatic activity data across experimental batches with varying substrate purity?

- Batch normalization : Normalize activity to substrate purity (measured via HPLC or NMR).

- ANOVA with post-hoc tests : Account for batch-to-batch variability in multi-experimental designs.

- Calibration curves : Include fresh AMC standards in each assay to control for instrument drift. For example, used homogenate aliquots to standardize activity measurements across substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.